molecular formula C19H39O9P B611233 t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester CAS No. 1623791-77-4

t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester

Cat. No. B611233
M. Wt: 442.49
InChI Key: NFPXAIMWNSOSKO-UHFFFAOYSA-N
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Description

T-butyoxycarboxy-PEG4-phosphonic acid ethyl ester is a compound that contains a t-Boc protecting group and a phosphonic acid ethyl ester moiety . The t-butyl group is removed under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media . It is reagent grade and used for research purposes .


Molecular Structure Analysis

The molecular formula of t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester is C19H39O9P . It has a molecular weight of 442.5 g/mol . The functional groups present in this compound are CH2CO2tBu (t-Boc protecting group) and phosphonic acid ethyl ester .


Physical And Chemical Properties Analysis

T-butyoxycarboxy-PEG4-phosphonic acid ethyl ester has a molecular weight of 442.5 g/mol . The compound is stored at -20°C .

Scientific Research Applications

Synthesis and Modification Techniques

  • Synthesis of Monoesters of Alkyl- and Arylphosphonic Acids

    A method was described for preparing monoesters of alkyl- and arylphosphonic acids by direct esterification with an alcohol in the presence of a catalytic amount of phenylarsonic acid. The reaction involved removing water formed during the reaction azeotropically. This method showcases the versatility in synthesizing esters of phosphonic acids, potentially including t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester (Crenshaw, 2004).

  • Esterification in Ionic Liquid

    An efficient and environmentally friendly esterification of various carboxylic acids, phosphonic acids, and phosphinic acids with triethyl orthoacetate or trimethyl orthoacetate under neutral conditions in a typical room temperature ionic liquid was reported. This could be relevant for the synthesis or modification of t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester (Yoshino, Imori, & Togo, 2006).

  • Polymer-Supported Synthesis

    The polymer-supported syntheses of a series of biaryl derivatives bearing the α,α-difluoromethylenephosphonic acid group were described. The process involved using non-cross-linked polystyrene (NCPS) as the support, which enabled reactions to be carried out under homogeneous conditions. This technique could be relevant for structurally similar compounds like t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester (Hum, Grzyb, & Taylor, 2000).

Polymer Chemistry and Applications

  • Synthesis of Phosphorus-Containing Acrylates

    New methacrylate monomers containing phosphonic acid or both phosphonic and carboxylic acids were synthesized and investigated for copolymerization. The study provides insights into the reactivity and mechanistic behavior of such monomers in polymerization reactions, which could be relevant for compounds like t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester (Salman et al., 2005).

  • Synthesis of Umbrella-Like Poly(ethylene glycol)

    A novel strategy was used to synthesize poly(ethylene glycol) with an "umbrella-like" structure containing a single reactive group at the "handle" of the "umbrella". This could be pertinent to the synthesis or modification of complex molecules like t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester (Zhang, Wang, & Huang, 2010).

  • Stabilization of Iron Oxide Nanoparticles

    Poly(ethylene glycol)–poly(vinylphosphonic acid) block copolymers were synthesized and used for the in situ synthesis of water-dispersible iron oxide nanoparticles. This research highlights the utility of phosphonic acid groups in nanoparticle stabilization, which could be applicable to similar structures like t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester (Markiewicz et al., 2016).

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39O9P/c1-6-26-29(21,27-7-2)17-16-25-15-14-24-13-12-23-11-10-22-9-8-18(20)28-19(3,4)5/h6-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPXAIMWNSOSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116850
Record name 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester

CAS RN

1623791-77-4
Record name 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1623791-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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